molecular formula C17H12BrCl2N5O2S B4748528 3-{4-BROMO-1-[(3,4-DICHLOROPHENYL)METHYL]PYRAZOL-3-YL}-1-(3-NITROPHENYL)THIOUREA

3-{4-BROMO-1-[(3,4-DICHLOROPHENYL)METHYL]PYRAZOL-3-YL}-1-(3-NITROPHENYL)THIOUREA

Cat. No.: B4748528
M. Wt: 501.2 g/mol
InChI Key: KVDDRLWYADZRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-BROMO-1-[(3,4-DICHLOROPHENYL)METHYL]PYRAZOL-3-YL}-1-(3-NITROPHENYL)THIOUREA is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The unique structure of this compound, featuring a bromine atom, dichlorophenyl group, and nitrophenyl group, contributes to its distinctive chemical and biological properties.

Preparation Methods

The synthesis of 3-{4-BROMO-1-[(3,4-DICHLOROPHENYL)METHYL]PYRAZOL-3-YL}-1-(3-NITROPHENYL)THIOUREA typically involves multiple steps, starting with the preparation of the pyrazole core. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-{4-BROMO-1-[(3,4-DICHLOROPHENYL)METHYL]PYRAZOL-3-YL}-1-(3-NITROPHENYL)THIOUREA undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{4-BROMO-1-[(3,4-DICHLOROPHENYL)METHYL]PYRAZOL-3-YL}-1-(3-NITROPHENYL)THIOUREA has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{4-BROMO-1-[(3,4-DICHLOROPHENYL)METHYL]PYRAZOL-3-YL}-1-(3-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which plays a crucial role in the hydrolysis of acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in disrupted neural transmission and potential neurotoxic effects. Additionally, the compound’s antileishmanial activity is attributed to its ability to interfere with the metabolic pathways of the parasite .

Comparison with Similar Compounds

3-{4-BROMO-1-[(3,4-DICHLOROPHENYL)METHYL]PYRAZOL-3-YL}-1-(3-NITROPHENYL)THIOUREA can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-bromo-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-(3-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrCl2N5O2S/c18-13-9-24(8-10-4-5-14(19)15(20)6-10)23-16(13)22-17(28)21-11-2-1-3-12(7-11)25(26)27/h1-7,9H,8H2,(H2,21,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDDRLWYADZRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=NN(C=C2Br)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrCl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{4-BROMO-1-[(3,4-DICHLOROPHENYL)METHYL]PYRAZOL-3-YL}-1-(3-NITROPHENYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
3-{4-BROMO-1-[(3,4-DICHLOROPHENYL)METHYL]PYRAZOL-3-YL}-1-(3-NITROPHENYL)THIOUREA
Reactant of Route 3
Reactant of Route 3
3-{4-BROMO-1-[(3,4-DICHLOROPHENYL)METHYL]PYRAZOL-3-YL}-1-(3-NITROPHENYL)THIOUREA
Reactant of Route 4
3-{4-BROMO-1-[(3,4-DICHLOROPHENYL)METHYL]PYRAZOL-3-YL}-1-(3-NITROPHENYL)THIOUREA
Reactant of Route 5
3-{4-BROMO-1-[(3,4-DICHLOROPHENYL)METHYL]PYRAZOL-3-YL}-1-(3-NITROPHENYL)THIOUREA
Reactant of Route 6
3-{4-BROMO-1-[(3,4-DICHLOROPHENYL)METHYL]PYRAZOL-3-YL}-1-(3-NITROPHENYL)THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.